Vanillin dimethacrylate
Overview
Description
Vanillin dimethacrylate is a derivative of vanillin, a well-known aromatic compound primarily used as a flavoring agent. This compound is synthesized by introducing methacrylate groups to the vanillin molecule, resulting in a compound with enhanced polymerization properties. This compound is particularly valued in the field of polymer chemistry for its ability to form cross-linked polymers through photopolymerization, making it suitable for applications such as optical 3D printing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanillin dimethacrylate is typically synthesized through the esterification of vanillin with methacrylic acid. The reaction involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Vanillin dimethacrylate undergoes various chemical reactions, including:
Photopolymerization: This is the primary reaction where this compound forms cross-linked polymers upon exposure to ultraviolet or visible light in the presence of a photoinitiator.
Radical Polymerization: this compound can also undergo radical polymerization, forming high molecular weight polymers.
Common Reagents and Conditions:
Photoinitiators: Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate is commonly used as a photoinitiator in the photopolymerization of this compound.
Major Products Formed:
Scientific Research Applications
Vanillin dimethacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used to create biobased photocurable resins for optical 3D printing, offering an environmentally friendly alternative to petroleum-derived materials.
Biomedical Engineering: The antimicrobial properties of this compound-based polymers make them suitable for use in medical devices and implants.
Material Science: this compound is used in the development of shape-memory materials and self-healing polymers.
Mechanism of Action
The mechanism by which vanillin dimethacrylate exerts its effects is primarily through photopolymerization. Upon exposure to ultraviolet or visible light, the photoinitiator generates free radicals, which initiate the polymerization of the methacrylate groups. This results in the formation of a cross-linked polymer network. The molecular targets involved in this process are the methacrylate groups, which undergo radical-induced polymerization .
Comparison with Similar Compounds
Vanillin Diacrylate: Similar to vanillin dimethacrylate, vanillin diacrylate is another vanillin derivative used in photopolymerization.
Tridecyl Methacrylate: This compound is used in combination with this compound to create dual-curing systems with enhanced shape-memory properties.
Uniqueness: this compound is unique due to its ability to form cross-linked polymers with desirable mechanical and thermal properties. Its biobased origin and potential for use in environmentally friendly applications further distinguish it from other similar compounds .
Properties
IUPAC Name |
[3-methoxy-4-(2-methylprop-2-enoyloxy)phenyl]methyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10(2)15(17)20-9-12-6-7-13(14(8-12)19-5)21-16(18)11(3)4/h6-8H,1,3,9H2,2,4-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEOIBJEDHSOJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(=C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.